N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of phenyl, sulfamoyl, and acetamide groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyanophenol with 2-bromophenylsulfone to form 2-(4-cyanophenoxy)phenylsulfone. This intermediate is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide stands out due to its specific arrangement of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
827577-07-1 |
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Molecular Formula |
C21H17N3O4S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[4-[[2-(4-cyanophenoxy)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H17N3O4S/c1-15(25)23-17-8-12-19(13-9-17)29(26,27)24-20-4-2-3-5-21(20)28-18-10-6-16(14-22)7-11-18/h2-13,24H,1H3,(H,23,25) |
InChI Key |
SELIUIKZANEUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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